molecular formula C8H12NOP B2779841 (3-Aminophenyl)dimethylphosphine oxide CAS No. 26728-38-1

(3-Aminophenyl)dimethylphosphine oxide

Cat. No. B2779841
CAS RN: 26728-38-1
M. Wt: 169.164
InChI Key: AIIKUEAQCXSYFB-UHFFFAOYSA-N
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Description

“(3-Aminophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H12NOP . It is related to dimethylphosphine oxide, which is a colorless liquid soluble in polar organic solvents .


Synthesis Analysis

The synthesis of similar compounds, such as (aminoalkyloxymethyl)dimethylphosphine oxides, has been achieved via the Williamson reaction from (chloromethyl) dimethylphosphine oxide and sodium alcoholates of amino alcohols .


Molecular Structure Analysis

The molecular structure of “(3-Aminophenyl)dimethylphosphine oxide” consists of a central phosphorus atom surrounded by two methyl groups, an oxygen atom, and a 3-aminophenyl group . The InChI code for this compound is 1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 .

Scientific Research Applications

Coordination Chemistry of Actinides

Aminophosphine oxides, including (3-Aminophenyl)dimethylphosphine oxide, are exciting ligand systems for the coordination chemistry of actinides . The basicity of the phosphoryl group and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal play a significant role in these systems .

Catalytic Organic Reactions

These compounds are involved in catalytic organic reactions, including the enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane . The diverse properties of the aminophosphine oxides and their metal complexes demonstrate both the scope and complexity of these systems .

Extraction Processes

Aminophosphine oxides have been used in new extraction processes . The electronic and steric properties of substituents on the central phosphorus atom can be fine-tuned to develop new extraction processes .

Development of New Catalytic Materials

By adjusting the electronic and steric properties of substituents on the central phosphorus atom, new catalytic materials can be developed .

Precursors to P–N Backbone Polymeric Materials

Phosphine oxides containing a P–N bond represent a major class of molecules as potential precursors to P–N backbone polymeric materials .

Active Ligands

Phosphine oxides, including (3-Aminophenyl)dimethylphosphine oxide, have been used as active ligands . They have been involved in a great number of transition-metal-mediated catalytic reactions and bioactivity studies .

Safety and Hazards

The safety information for “(3-Aminophenyl)dimethylphosphine oxide” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

(3-Aminophenyl)dimethylphosphine oxide is a type of aminophosphine oxide (AmPO), which are known for their diverse properties and applications Ampos are known to be involved in catalytic organic reactions and act as ligand systems for the coordination chemistry of actinides .

Mode of Action

Ampos are known for their flexibility and unexpected behavior due to the presence of highly basic ‘p=o’ groups . They participate in various catalytic organic reactions, including enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane .

Biochemical Pathways

Ampos are known to be involved in a great number of transition-metal-mediated catalytic reactions . The diverse properties of AmPOs and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of the phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

Result of Action

Given its classification as an ampo, it may exhibit similar properties, including participation in catalytic reactions and coordination chemistry of actinides .

Action Environment

The action, efficacy, and stability of (3-Aminophenyl)dimethylphosphine oxide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, certain reactions involving this compound are carried out in specific conditions such as inert atmosphere and controlled temperatures .

properties

IUPAC Name

3-dimethylphosphorylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIKUEAQCXSYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylphosphoryl)aniline

CAS RN

26728-38-1
Record name 3-(dimethylphosphoryl)aniline
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Synthesis routes and methods

Procedure details

To a solution of compound 286 (1.5 g, 7.5 mmol) in methanol (62 ml) and water (12 ml) under nitrogen at room temperature was added ammonium chloride (0.604 g, 11.3 mmol) and iron (1.68 g, 30.1 mmol). The resulting mixture was heated to reflux for 30 min then filtered through celite. The celite pad was rinsed with methanol. The filtrate and washings were combined and concentrated and the residue was purified via Biotage (linear gradient 0-20%, methanol/dichloromethane; 25M column) to afford compound 287 as a yellow solid (1.27 g, 7.51 mmol, quantitative). MS (m/z): 170.1 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.604 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.68 g
Type
catalyst
Reaction Step One

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